Defined Role in GDC-0339 Synthesis: The 5-Boc-amino-4-nitro-1-methylpyrazole Synthon
The compound is the direct synthetic precursor to the 1-methyl-4-nitro-1H-pyrazol-5-amine (CAS 19868-85-0) fragment incorporated into GDC-0339's diaminopyrazole core. SynInnova Laboratories explicitly lists advanced intermediates bearing the intact 1-methyl-4-nitro-1H-pyrazol-5-yl moiety as 'advanced key intermediate[s] in the preparation of GDC-0339 and related analogs' . The Wang et al. (2019) J. Med. Chem. publication describes GDC-0339 (compound 16) as achieving Ki values of 0.03 nM (Pim1), 0.1 nM (Pim2), and 0.02 nM (Pim3) with oral bioavailability and efficacy in RPMI8226 and MM.1S xenograft models [1]. No alternative regioisomer (e.g., the 5-nitro-4-Boc-amino analog, CAS 2171316-93-9) has been reported in any disclosed synthetic route to GDC-0339 or related clinical pan-Pim inhibitors .
| Evidence Dimension | Documented use as specific synthetic precursor to a clinical-stage kinase inhibitor |
|---|---|
| Target Compound Data | CAS 2020396-22-7: Used as key intermediate for GDC-0339 (explicit vendor annotation); GDC-0339 Ki = 0.03–0.1 nM across Pim1/2/3; efficacious in RPMI8226 and MM.1S xenografts at 1–300 mg/kg p.o. |
| Comparator Or Baseline | CAS 2171316-93-9 (tert-butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate): No literature or vendor documentation linking it to GDC-0339 or any clinical pan-Pim inhibitor synthesis. |
| Quantified Difference | Exclusive vs. undocumented linkage to GDC-0339 synthetic pathway; GDC-0339 target engagement: Ki ≤ 0.1 nM for all three Pim isoforms. |
| Conditions | Synthetic intermediate annotation by SynInnova Laboratories; biological data from J. Med. Chem. 2019 publication on GDC-0339 optimization; xenograft models: RPMI8226 and MM.1S human multiple myeloma. |
Why This Matters
For medicinal chemistry teams scaling up GDC-0339 or SAR analog programs, using the documented intermediate eliminates the risk of synthesizing a regioisomer that fails in downstream coupling; the exclusive annotation provides procurement confidence absent for any regioisomer.
- [1] Wang, X. et al. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. J. Med. Chem. 2019, 62 (4), 2140–2153. View Source
